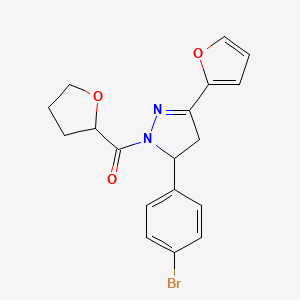![molecular formula C8H9BrCl2N2S B2899961 {[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326814-97-4](/img/structure/B2899961.png)
{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C₁₂H₁₀Cl₂N₂S·HBr It is a derivative of phenylmethanethiol and contains a dichlorophenyl group, a sulfanyl group, and a methanimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the following steps:
Starting Materials: : The synthesis begins with 3,4-dichlorobenzyl chloride and thiourea.
Reaction Process: : The 3,4-dichlorobenzyl chloride is reacted with thiourea in the presence of a base (such as sodium hydroxide) to form the intermediate thiourea derivative.
Hydrobromination: : The intermediate is then treated with hydrobromic acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as sodium iodide (NaI) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
Oxidation: : {[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide sulfoxide or sulfone.
Reduction: : {[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide amine derivatives.
Substitution: : Derivatives with different nucleophiles replacing the chlorine atoms.
科学的研究の応用
{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: : The compound may be used in biochemical studies to investigate enzyme mechanisms or as a probe in molecular biology research.
Industry: : The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which {[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be compared with other similar compounds, such as:
3,4-Dichlorophenyl methyl sulfone: : This compound differs in the oxidation state of the sulfur atom.
3,4-Dichlorophenyl methyl sulfide: : This compound lacks the methanimidamide group.
3,4-Dichlorophenyl methyl amine: : This compound has an amine group instead of the methanimidamide group.
特性
IUPAC Name |
(3,4-dichlorophenyl)methyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S.BrH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIDHZZKKYFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)
![N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2899882.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)





![1-(2,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2899893.png)

![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide](/img/structure/B2899898.png)


![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
